5-Methoxypyrazine-2-carbonitrile

Descripción

Overview of Pyrazine (B50134) Chemistry and Derivatives

Pyrazines are a class of heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. britannica.comresearchgate.netwikipedia.org These compounds and their derivatives are of significant interest due to their wide range of applications in various fields, including medicinal chemistry and organic synthesis. nih.govnih.gov

The pyrazine ring is a planar, 6π-electron deficient system. researchgate.net It is considered aromatic as it adheres to Hückel's rule, with the lone pair of electrons on the sp2 hybridized nitrogen atoms not participating in the resonance of the ring. youtube.com This aromatic character contributes to the stability of the pyrazine ring. ontosight.ai The presence of the two electronegative nitrogen atoms in a para arrangement results in a symmetrical molecule with a dipole moment of zero. nih.gov This electron-withdrawing nature makes the pyrazine ring system π-deficient. youtube.com

Substituted pyrazines are crucial building blocks in the synthesis of a wide array of biologically active molecules. mdpi.comresearchgate.net Their unique chemical properties allow for various chemical modifications, making them versatile scaffolds in drug discovery. rsc.orgnih.gov Many pyrazine derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov For instance, bortezomib, a pyrazine-containing compound, is an FDA-approved drug for treating multiple myeloma. nih.gov The ability of the pyrazine nucleus to serve as a key pharmacophore has led to extensive research in developing novel therapeutic agents. nih.govmdpi.com

The synthesis of pyrazine derivatives dates back to the 19th century. One of the earliest reported methods is the Staedel–Rugheimer pyrazine synthesis in 1876, where 2-chloroacetophenone (B165298) reacts with ammonia (B1221849) to form an amino ketone, which then condenses and oxidizes to a pyrazine. wikipedia.org Another early method is the Gutknecht pyrazine synthesis of 1879, which also involves a self-condensation of an α-ketoamine. wikipedia.org The first synthesis of a pyrazine compound was reported by Laurent in 1844, which was later identified as 2,3,5,6-tetraphenylpyrazine (B1296028) in 1897. researchgate.net Over the years, numerous synthetic routes to pyrazines have been developed, reflecting the enduring importance of this class of compounds. researchgate.netslideshare.net

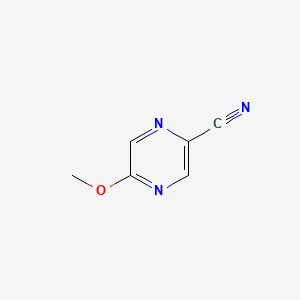

Molecular Architecture of 5-Methoxypyrazine-2-carbonitrile

The molecular formula of this compound is C6H5N3O, and it has a molecular weight of 135.12 g/mol . The structure of this compound is characterized by a pyrazine ring substituted with a methoxy (B1213986) group (-OCH3) at position 5 and a nitrile group (-C≡N) at position 2. The pyrazine ring provides the core heterocyclic structure, while the methoxy and nitrile groups are key functional groups that influence its chemical reactivity and potential applications. The nitrile group, in particular, makes it a valuable intermediate for synthesizing other pyrazine derivatives.

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of these groups on the carbon skeleton. libretexts.orgyoutube.com For this compound, several positional isomers exist by rearranging the methoxy and nitrile groups on the pyrazine ring. Some examples of related pyrazinecarbonitriles include:

3-Methoxypyrazine-2-carbonitrile : In this isomer, the methoxy group is at position 3 and the nitrile group is at position 2. bldpharm.com

5-Methylpyrazine-2-carbonitrile : This compound has a methyl group instead of a methoxy group at position 5. lab-chemicals.com

2-Methoxy-5(or 6)-ethylpyrazine : This is a mixture containing related methoxypyrazine structures. thegoodscentscompany.com

The specific positioning of the functional groups on the pyrazine ring is critical as it significantly impacts the molecule's physical, chemical, and biological properties. nih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

5-methoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSORRYLRVDCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701647 | |

| Record name | 5-Methoxypyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38789-76-3 | |

| Record name | 5-Methoxy-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38789-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxypyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methoxypyrazine 2 Carbonitrile and Its Analogs

Strategies for Pyrazine (B50134) Ring Formation

The construction of the pyrazine core is a fundamental step in the synthesis of 5-methoxypyrazine-2-carbonitrile and related compounds. Various strategies have been developed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed approaches.

Condensation reactions are a cornerstone of pyrazine synthesis, often involving the reaction of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net A common industrial method involves the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. nih.gov Another well-established protocol is the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. nih.gov For instance, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound is a key one-pot method for producing 2(1H)-pyrazinones, which can be further modified. rsc.org This reaction leads to the formation of the bonds between N-1 and C-6, and N-4 and C-5 of the pyrazine ring. rsc.org

A historical yet relevant method is the Staedel–Rugheimer pyrazine synthesis, dating back to 1876, where 2-chloroacetophenone (B165298) reacts with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis (1879), which differs in the synthesis of the α-ketoamine intermediate. wikipedia.org More contemporary methods have focused on creating complex pyrazine-fused azaacenes through the direct condensation of quinoxalinediamine with various diketones. nih.gov

The synthesis of pyrazine derivatives can also be achieved through the reduction and subsequent oxidation of α-nitroso, α-nitro, or α-azide ketones. slideshare.net For example, the condensation of α-diketones with 1,2-diaminoalkanes followed by oxidation with copper chromate (B82759) at high temperatures is a known route to pyrazine derivatives. youtube.com

Table 1: Examples of Condensation Reactions in Pyrazine Synthesis

| Reactants | Product Type | Reference |

| 1,2-Dicarbonyl compound and 1,2-diaminoethane | Dihydropyrazine (B8608421) (oxidized to pyrazine) | researchgate.net |

| α-Amino acid amide and 1,2-dicarbonyl compound | 2(1H)-Pyrazinone | rsc.org |

| 2-Chloroacetophenone and ammonia | Substituted pyrazine | wikipedia.org |

| Quinoxalinediamine and diketones | Pyrazinopyrazine-fused azaacenes | nih.gov |

| α-Diketones and 1,2-diaminoalkanes | Pyrazine derivative | youtube.com |

Ring closure strategies offer alternative pathways to the pyrazine ring system, often starting from acyclic precursors. rsc.orgnih.gov One such method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the pyrazine. researchgate.net

Another approach involves the synthesis of 2(1H)-pyrazinones from acyclic building blocks. For instance, the reaction can start with the formation of an oxamide (B166460) from diethyl oxalate (B1200264) and an amino acetal, followed by cyclization to form the pyrazinone ring. rsc.orgnih.gov A specific example is the reaction of diethyl oxalate with 2,2-dimethoxyethylamine to yield an oxamate, which is then converted to an N-benzyl-N'-(2,2-dimethoxyethyl)oxamide. This intermediate undergoes cyclization in the presence of an acid catalyst. nih.gov

Transition metal-catalyzed reactions have become indispensable tools for constructing and functionalizing pyrazine rings, offering high efficiency and selectivity. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions, are widely used for C-C bond formation on pyrazine scaffolds. rsc.orgnih.gov

The Stille coupling, for example, has been employed to couple stannylated pyrazines with various partners. rsc.org Similarly, the Sonogashira reaction of chloropyrazines with terminal alkynes proceeds efficiently under palladium catalysis to yield the corresponding coupled products. rsc.org A notable development is the use of manganese pincer complexes to catalyze the dehydrogenative coupling of β-amino alcohols, leading to the formation of symmetrically substituted pyrazines. nih.gov

Furthermore, a solid-phase protocol for synthesizing highly substituted 2(1H)-pyrazinones has been developed based on Chan-Lam arylation and Liebeskind-Srogl cross-coupling reactions, demonstrating the power of metal catalysis in combinatorial synthesis. acs.orgnih.gov

Table 2: Metal-Catalyzed Reactions for Pyrazine Synthesis

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Stille Coupling | Palladium | Stannylated pyrazine and 4-methoxybenzoyl chloride | Acylpyrazine | rsc.org |

| Sonogashira Coupling | Palladium/Copper | Chloropyrazine and phenylacetylene | Diarylacetylene | rsc.org |

| Dehydrogenative Coupling | Manganese pincer complex | β-Amino alcohols | 2,5-Disubstituted pyrazines | nih.gov |

| Chan-Lam Arylation/ Liebeskind-Srogl Coupling | Transition Metal | Solid-phase bound pyrazinone precursor | Substituted 2(1H)-pyrazinones | acs.orgnih.gov |

Introduction and Modification of the Cyano Group

Cyanation involves the introduction of a cyanide group onto a molecule. wikipedia.org For heteroaromatic systems like pyrazine, direct C-H cyanation can be achieved. One effective method involves the activation of the heteroaromatic ring with triflic anhydride (B1165640), followed by nucleophilic addition of cyanide and subsequent elimination. nih.gov This one-pot protocol is applicable to a broad range of N-containing heterocycles. nih.gov

Another route to cyanopyrazines involves the reaction of pyrazine N-oxides with trimethylsilyl (B98337) cyanide. rsc.org The presence of an electron-donating group on the pyrazine ring enhances the regioselectivity of this reaction, favoring the formation of 2-substituted 3-cyanopyrazines. rsc.org The addition of a Lewis acid, such as a zinc halide, can further improve both the reactivity and regioselectivity. rsc.org

Electrophilic cyanating reagents, which deliver a "CN+" equivalent, offer a complementary approach to the more common nucleophilic cyanide sources. scielo.br These reagents allow for the cyanation of nucleophilic substrates like enolates. scielo.br

Palladium-catalyzed cyanation of aryl and heteroaryl halides is a well-developed methodology, often using potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org Nickel-catalyzed cyanations have also emerged as a valuable alternative. wikipedia.org

The cyano group can also be installed by converting other functional groups. The dehydration of primary amides is a fundamental and widely used method for nitrile synthesis. nih.govrsc.org A variety of reagents can effect this transformation, including:

Phosphorus-based reagents: Phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), and tris(dimethylamino)phosphine (P(NMe₂)₃) are effective dehydrating agents. nih.govcommonorganicchemistry.com

Thionyl chloride (SOCl₂): This reagent readily converts primary amides to nitriles upon heating. commonorganicchemistry.comlibretexts.org

Trifluoroacetic anhydride (TFAA): This provides a milder, non-acidic alternative for the dehydration of amides. commonorganicchemistry.com

The conversion of carboxylic acids to nitriles is another important transformation. libretexts.org While this can be a multi-step process, direct methods are also being developed. One approach involves the formation of a carboxylic acid-nitrogenous base complex, which is then reacted with ammonia at high temperatures. google.com A chemoenzymatic cascade has also been reported, where a carboxylic acid is first reduced to an aldehyde, which is then converted to an oxime and subsequently dehydrated to the nitrile. nih.gov More recently, photoredox catalysis has been employed for the decarboxylative cyanation of carboxylic acids using cyanobenziodoxolones as a cyanide source. researchgate.net

Introduction and Modification of the Methoxy (B1213986) Group

The methoxy group is a key functional component of many biologically active pyrazine derivatives, influencing their aroma, and pharmacological properties. Efficiently introducing this group onto the pyrazine ring is a significant focus of synthetic chemistry.

O-methylation is a fundamental reaction for installing a methoxy group. This process involves the transfer of a methyl group to a hydroxyl-substituted pyrazine precursor. The effectiveness of this reaction hinges on the choice of the methyl group donor.

In biological systems and increasingly in synthetic chemistry, S-adenosyl-L-methionine (SAM) is recognized as a universal methyl donor. The methionine cycle, a critical metabolic pathway, generates SAM, which is then utilized by methyltransferase enzymes to methylate a wide array of biomolecules, including DNA, proteins, and other metabolites. Dietary components such as folate, vitamin B12, choline, and betaine (B1666868) are crucial as they contribute to the one-carbon metabolism that produces SAM. The enzymatic transfer of a methyl group from SAM is a highly specific and efficient process.

Table 1: Key Methyl Donors in Biological and Synthetic Chemistry

| Methyl Donor | Role/Context | References |

| S-adenosyl-L-methionine (SAM) | Universal methyl donor in biological systems. | |

| Folate (Vitamin B9) | Precursor in the metabolic pathway generating SAM. | |

| Cobalamin (Vitamin B12) | Cofactor for methionine synthase in the SAM cycle. | |

| Choline & Betaine | Dietary sources of methyl groups for SAM synthesis. |

Nucleophilic Aromatic Substitution with Methoxide (B1231860)

A primary method for introducing a methoxy group onto an aromatic ring is through nucleophilic aromatic substitution (SNAAr). This reaction typically involves the displacement of a leaving group, such as a halide, by a nucleophile, in this case, the methoxide ion (CH₃O⁻).

The pyrazine ring, being electron-deficient, is generally more reactive towards nucleophilic attack than its carbocyclic analog, benzene (B151609). The presence of the two nitrogen atoms withdraws electron density from the ring, facilitating the attack of nucleophiles. Specifically, nucleophilic substitution on pyrazines, similar to pyridines, occurs preferentially at the positions ortho and para (2- and 4-positions) to the nitrogen atoms. This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.

For instance, the reaction of a chloropyrazine with sodium methoxide can yield the corresponding methoxypyrazine. The reaction conditions, such as solvent and temperature, can significantly influence the outcome. For example, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide in boiling benzene yields 2,3-dibenzyloxypyrazine, whereas in boiling xylene, the product isomerizes.

Stereoselective and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly and capable of producing specific stereoisomers.

The development of asymmetric methods for the synthesis of chiral pyrazine derivatives is an area of growing interest, although specific examples for this compound are not extensively documented in the provided results. General strategies for asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For pyrazine systems, this could involve the asymmetric reduction of a prochiral ketone or the

Synthetic Routes to this compound Intermediates

The strategic preparation of intermediates is paramount in the synthesis of complex heterocyclic molecules. The following subsections explore the synthetic pathways to three critical classes of precursors for this compound.

Halogenated pyrazines are versatile intermediates, serving as key building blocks for introducing various functional groups through cross-coupling reactions or nucleophilic substitution. The synthesis of these precursors can be achieved through several methods, including direct halogenation of the pyrazine ring and conversion of amino groups via diazotization.

Direct halogenation of pyrazine often requires harsh conditions due to the electron-deficient nature of the aromatic ring. For instance, monochloropyrazine can be produced by reacting pyrazine and chlorine in the vapor phase at high temperatures, typically between 150°C and 600°C. google.com A 35% yield of 2-chloropyrazine (B57796) has been reported using this method. google.com Alternatively, chlorination can be performed in a polar solvent such as N,N-dimethylformamide (DMF) using a chlorinating agent like sulfuryl chloride or chlorine gas. google.com This liquid-phase method can be controlled to favor the production of 2-chloropyrazine by adjusting the molar ratio of the reactants. google.com

The Sandmeyer reaction provides a reliable, albeit indirect, route to halopyrazines from aminopyrazines. wikipedia.orgbyjus.comnih.gov This classic transformation involves the diazotization of an amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by decomposition of the resulting diazonium salt with a copper(I) halide. wikipedia.orgbyjus.com For example, this method is widely used for converting 2-aminopyridine (B139424) to 2-bromopyridine, a process that can be adapted for pyrazine analogs. orgsyn.orggoogle.com The reaction proceeds through a free radical mechanism initiated by a single electron transfer from the copper(I) catalyst. byjus.com

Modern methods also include oxidative halogenation. For example, the combination of sodium halides (NaX, where X = Cl, Br, I) with an oxidant like potassium persulfate (K₂S₂O₈) can effectively halogenate pyrazole (B372694) systems, a strategy potentially applicable to pyrazines. nih.gov

The following table summarizes various methods for the synthesis of halopyrazine precursors.

| Product | Starting Material | Reagents | Key Conditions | Yield | Citation |

| 2-Chloropyrazine | Pyrazine | Chlorine (vapor) | 150-450°C | 35% | google.com |

| Chloropyrazines | Pyrazine | Sulfuryl chloride, Chlorine | Polar solvent (e.g., DMF), 30-100°C | Good | google.com |

| 3-Chloropyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | Sulfuryl chloride, DMF | Toluene, 0°C to room temp. | - | chemicalbook.com |

| 2-Bromopyridine (analogous) | 2-Aminopyridine | NaNO₂, HBr, Br₂ | 0°C or lower | 86-92% | orgsyn.org |

Pyrazinecarboxylic acids and their derivatives, such as esters and amides, are fundamental intermediates. The carboxylic acid group can be readily converted into other functionalities, including the nitrile group.

A common route to pyrazinecarboxylic acid is the oxidation of alkylpyrazines, such as the oxidation of methylpyrazine. google.com However, these oxidation reactions can be hazardous and require careful control of conditions. google.com

A more controlled, multi-step synthesis has been developed starting from simple acyclic precursors. One patented method begins with acrylic acid, which undergoes bromination to form an intermediate (II). google.com This intermediate is then reacted with ammonia in ethanol (B145695) to yield intermediate (III). Subsequent reaction with methylglyoxal (B44143) in ethanol affords intermediate (IV), which is finally oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce pyrazinecarboxylic acid. google.com

Once the pyrazinecarboxylic acid is obtained, it can be readily converted into more reactive derivatives. A standard procedure involves reacting the acid with thionyl chloride (SOCl₂) to form the corresponding pyrazine-2-carbonyl chloride. orgsyn.orgresearchgate.net This acyl chloride is a highly reactive intermediate that can be treated with various amines to synthesize a wide range of pyrazine-2-carboxamides. researchgate.net

| Target Derivative | Synthetic Approach | Starting Materials | Key Reagents & Conditions | Citation |

| Pyrazinecarboxylic Acid | Multi-step synthesis from acyclic precursors | Acrylic acid, Ammonia, Methylglyoxal | 1. Br₂ in CH₂Cl₂; 2. NH₃ in EtOH; 3. Methylglyoxal in EtOH; 4. DDQ in CH₂Cl₂ | google.com |

| Pyrazine-2-carbonyl Chloride | Acid chlorination | Pyrazinecarboxylic acid | Thionyl chloride (SOCl₂), reflux | orgsyn.orgresearchgate.net |

| Pyrazine-2-carboxamides | Amidation of acyl chloride | Pyrazine-2-carbonyl chloride, various anilines/amines | Reaction in a suitable solvent | researchgate.net |

| 3-Haloalkylpyrazine-2-carboxylic Acid Derivatives | Novel process | Haloester derivative, Sodium azide (B81097), Ethylenediamine | Dehydrogenating agent | researchgate.net |

2-Cyanopyrazine is a direct and crucial precursor to 5-substituted-2-cyanopyrazines, including the target compound this compound. Several synthetic routes to 2-cyanopyrazine have been developed, ranging from classical methods to advanced catalytic processes. prepchem.com

The most advanced and industrially adopted method is the gas-phase catalytic ammoxidation of 2-methylpyrazine (B48319). prepchem.com This process involves reacting 2-methylpyrazine with ammonia and oxygen (or air) at high temperatures (573-873 K) over a solid catalyst. prepchem.comchemicalbook.com Vanadium-based catalysts, particularly V-Mo-P systems, have shown high activity and selectivity for this transformation. prepchem.com This method is favored for its efficiency and use of readily available starting materials. prepchem.com

Other established synthetic routes include:

From Halopyrazines: The reaction of a halopyrazine, typically 2-chloropyrazine, with a metal cyanide such as potassium or sodium cyanide is a common method. prepchem.com This nucleophilic aromatic substitution requires the use of highly toxic cyanides and may result in moderate yields. prepchem.com

From Pyrazinecarboxylic Acid: 2-Cyanopyrazine can be prepared from pyrazinecarboxylic acid via a two-step process involving the formation of pyrazinamide (B1679903) (by reaction with ammonia) followed by a dehydration reaction. prepchem.com

From Pyrazinamide: The direct dehydration of pyrazinamide, often using a dehydrating agent like phosphorus oxychloride, yields 2-cyanopyrazine. prepchem.com

Condensation Reaction: An early reported method involves the condensation and cyclization of cyanoethyldiamine with glyoxal. However, the preparation of the cyanoethyldiamine starting material is difficult. prepchem.com

The table below compares the different synthetic pathways to 2-cyanopyrazine.

| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Citation |

| Gas-Phase Catalytic Ammoxidation | 2-Methylpyrazine, Ammonia, Oxygen | V-Mo-P or other metal oxide catalysts | Industrially advanced, high efficiency | Requires specialized high-temperature equipment | prepchem.comchemicalbook.com |

| Nucleophilic Substitution | 2-Chloropyrazine | Metal cyanide (e.g., KCN) | Direct conversion | Use of highly toxic reagents, source of chloropyrazine can be difficult | prepchem.com |

| From Pyrazinecarboxylic Acid | Pyrazinecarboxylic acid | 1. Ammonia; 2. Dehydrating agent | Avoids direct handling of metal cyanides | Multi-step process, difficult separation of the acid precursor | prepchem.com |

| Dehydration of Amide | Pyrazinamide | Dehydrating agent (e.g., POCl₃) | Direct conversion | Starting pyrazinamide can be expensive | prepchem.com |

| Condensation and Cyclization | Cyanoethyldiamine, Glyoxal | - | - | Difficult preparation of starting material | prepchem.com |

Reaction Chemistry and Transformations of 5 Methoxypyrazine 2 Carbonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can undergo a variety of chemical reactions, including hydrolysis, reduction, and addition reactions.

The nitrile group of 5-methoxypyrazine-2-carbonitrile can be hydrolyzed to either the corresponding carboxylic acid or amide under aqueous conditions, with the final product being dependent on the pH of the reaction medium. stackexchange.com This transformation involves the nucleophilic attack of water on the electrophilic carbon of the nitrile.

Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile is fully hydrolyzed to yield 5-methoxypyrazine-2-carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction initially forms the amide, 5-methoxypyrazine-2-carboxamide (B8740793), as an intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Conversely, alkaline hydrolysis, typically carried out by heating with an aqueous solution of a base like sodium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 5-methoxypyrazinoate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary to protonate the carboxylate salt. libretexts.org Careful control of reaction conditions, such as using alkaline hydrogen peroxide, can allow for the isolation of the amide as the primary product. stackexchange.com

Table 1: Hydrolysis of this compound

| Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺ (aq.), heat | 5-Methoxypyrazine-2-carboxamide | 5-Methoxypyrazine-2-carboxylic acid |

| 1. NaOH (aq.), heat; 2. H₃O⁺ | 5-Methoxypyrazine-2-carboxamide | 5-Methoxypyrazine-2-carboxylic acid |

The nitrile group can be reduced to a primary amine, (5-methoxypyrazin-2-yl)methanamine. This transformation is a key step in the synthesis of various biologically active molecules. Common methods for this reduction include catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is an effective method, often employing catalysts such as Raney nickel or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com The reaction is typically conducted in a polar solvent like a lower alcohol or dimethylformamide, and may require elevated pressure and temperature. google.com

Alternatively, chemical reducing agents can be employed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is capable of reducing a wide range of aromatic nitriles to their corresponding primary amines in high yields. nih.gov Enzymes known as nitrile oxido-reductases also offer a biocatalytic route for the reduction of nitriles to amines. google.com

Table 2: Reduction of this compound

| Reagents/Conditions | Product |

|---|---|

| H₂, Raney Ni or Pt/C | (5-Methoxypyrazin-2-yl)methanamine |

| BH₂(N(iPr)₂) / cat. LiBH₄ | (5-Methoxypyrazin-2-yl)methanamine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon bonds. An example of such a reaction is the addition of organometallic reagents or cyanide species.

While specific studies on the addition of trimethylsilyl (B98337) cyanide to this compound are not detailed in the provided context, the general reactivity of nitriles suggests that such a reaction is feasible. In a related context, nucleophilic addition of silylated nucleophiles like 2-trimethylsilyloxyfuran to nitrones has been demonstrated, highlighting the utility of silylated reagents in addition reactions to carbon-nitrogen multiple bonds. nih.gov The addition of a nucleophile to the nitrile group would initially form an imine anion, which can be subsequently quenched or further elaborated to generate more complex molecular architectures.

The cyano group, with its carbon-nitrogen triple bond, can participate as a 2π component in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings. For instance, the nitrile can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles.

While specific examples involving this compound were not found, the broader field of cycloaddition chemistry provides relevant precedents. For example, inverse electron demand Diels-Alder reactions of tetrazines with various dienophiles are well-established for synthesizing highly functionalized heterocycles. nih.govnih.gov Additionally, novel cycloaddition pathways, such as the [5+1] cycloaddition of aziridines with isocyanides to form 2H-1,4-oxazines, demonstrate the diverse reactivity of cyano-related functional groups in forming cyclic systems. rsc.org The electron-deficient nature of the pyrazine (B50134) ring in this compound could influence the reactivity of the appended cyano group in such transformations.

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly when substituted with a good leaving group.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heteroaromatic compounds like pyrazines. The methoxy (B1213986) group at the 5-position of this compound can potentially be displaced by strong nucleophiles, although it is not as good a leaving group as a halogen.

Studies on chloropyrazines have shown that the chlorine atom can be readily displaced by a variety of nucleophiles, including alkoxides (like sodium methoxide), hydroxides, and sulfides. rsc.org These reactions demonstrate the susceptibility of the pyrazine ring to nucleophilic attack. In the case of this compound, a sufficiently potent nucleophile could potentially substitute the methoxy group. The rate and feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Table 3: Potential Nucleophilic Substitution on the Pyrazine Ring

| Nucleophile | Potential Product |

|---|---|

| R-S⁻ (Thiolate) | 5-(Alkylthio)pyrazine-2-carbonitrile |

| R₂NH (Amine) | 5-(Dialkylamino)pyrazine-2-carbonitrile |

Electrophilic Aromatic Substitution Reactions on Pyrazines (Limited Scope)

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density of the aromatic system. libretexts.orgresearchgate.net This deactivation is further exacerbated in this compound by the presence of the strongly electron-withdrawing nitrile group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, which are generally difficult on highly deactivated rings like pyrazine. youtube.com

The regioselectivity of these reactions on substituted pyrazines is dictated by a combination of electronic and steric effects of the existing substituents. stackexchange.com The stability of the cationic intermediate, known as a Wheland intermediate or σ-complex, is a key factor in determining the position of substitution. libretexts.org

Oxidation and Reduction of the Pyrazine Core

The pyrazine ring can undergo both oxidation and reduction, although the specific conditions for this compound are not extensively detailed in the available literature.

Oxidation: The pyrazine ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to ring cleavage. The oxidation of substituted pyrazines can sometimes lead to the formation of pyrazine-N-oxides. The presence of the electron-donating methoxy group might slightly increase the susceptibility of the nitrogen atoms to oxidation. A proposed mechanism for the oxidation of a dihydropyrazine (B8608421) involves the formation of a pyrazine derivative. dur.ac.uk

Reduction: Catalytic hydrogenation of the pyrazine ring can lead to the formation of piperazine (B1678402) derivatives. The conditions for this reduction can vary depending on the catalyst (e.g., platinum, palladium, rhodium), pressure, and temperature. The nitrile group can also be reduced under these conditions, potentially leading to an aminomethyl group. Selective reduction of the pyrazine ring without affecting the nitrile or methoxy groups would require carefully chosen reagents and conditions. Some fining agents used in the wine industry have been shown to reduce the concentration of methoxypyrazines, though this is a reduction in concentration rather than a chemical reduction of the pyrazine ring itself. tamu.edu

Transformations Involving the Methoxy Group

Demethylation Reactions

The methoxy group on the pyrazine ring can be cleaved to yield the corresponding hydroxypyrazine. This O-demethylation is a common transformation for methoxypyrazines. nih.gov In biological systems, this demethylation is often an enzymatic process. nih.govresearchgate.net In a laboratory setting, demethylation can be achieved using various reagents.

The biosynthesis of some methoxypyrazines involves the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferases (OMTs). researchgate.netmdpi.comnih.gov The reverse reaction, demethylation, can also occur. researchgate.net

Ether Cleavage Reactions

The cleavage of the ether linkage in the methoxy group is a key reaction. This can be achieved under acidic conditions, often requiring strong acids like hydroiodic acid (HI) or boron tribromide (BBr3). masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack (SN1 or SN2 mechanism depending on the substrate) by the counter-ion of the acid. masterorganicchemistry.com For a methyl ether, the reaction is likely to proceed via an SN2 mechanism. masterorganicchemistry.com

The cleavage of the methoxy group in this compound would yield 5-hydroxy-pyrazine-2-carbonitrile. The reactivity of the pyrazine ring and the presence of the nitrile group might influence the conditions required for this cleavage. Oxidative cleavage of ethers can also be achieved using specific reagents. nih.govorganic-chemistry.org The cleavage of N-methoxypyridinium salts by amines can lead to ring opening. nih.gov

Derivatization Strategies for Advanced Pyrazine Compounds

Formation of Hydrazide Derivatives

The nitrile group of this compound is a versatile functional group that can be converted into various other functionalities, including a hydrazide. This transformation typically proceeds in two steps:

Hydrolysis of the nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (5-methoxypyrazine-2-carboxylic acid).

Formation of the hydrazide: The resulting carboxylic acid can then be reacted with hydrazine (B178648) (N2H4) in the presence of a coupling agent to form the corresponding hydrazide (5-methoxypyrazine-2-carbohydrazide).

Alternatively, the nitrile can sometimes be directly converted to a hydrazide, though this is less common. The formation of hydrazide derivatives is a common strategy in medicinal chemistry to generate new compounds with potential biological activity.

Amidation Reactions and Carboxamide Synthesis

The conversion of the nitrile group in this compound to a carboxamide is a significant transformation, yielding 5-methoxypyrazine-2-carboxamide. This conversion is typically achieved through a two-step sequence involving hydrolysis of the nitrile to the corresponding carboxylic acid, followed by an amidation reaction.

A common route for the synthesis of pyrazine-2-carboxamides involves the initial hydrolysis of the pyrazine-2-carbonitrile derivative. This hydrolysis can be performed under acidic or basic conditions to yield the corresponding pyrazine-2-carboxylic acid. The resulting carboxylic acid can then be converted to the carboxamide. A general method for this transformation involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with ammonia or a primary or secondary amine affords the desired N-substituted or unsubstituted pyrazine-2-carboxamide.

While direct amidation of the nitrile is also a possibility, the stepwise hydrolysis-amidation sequence is a well-established and frequently utilized method in the synthesis of various pyrazine carboxamide derivatives. For example, the synthesis of substituted N-phenylpyrazine-2-carboxamides has been reported via the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines. This highlights the utility of the carboxylic acid intermediate in accessing a range of carboxamide derivatives.

Below is a representative table outlining the general steps for the synthesis of 5-methoxypyrazine-2-carboxamide from this compound.

| Step | Reactant(s) | Reagent(s) | Product | General Conditions |

| 1 | This compound | H₂O, H⁺ or OH⁻ | 5-Methoxypyrazine-2-carboxylic acid | Heating |

| 2 | 5-Methoxypyrazine-2-carboxylic acid | 1. SOCl₂ or other activating agent2. NH₃ or RNH₂ or R₂NH | 5-Methoxypyrazine-2-carboxamide or N-substituted derivative | 1. Reflux2. Appropriate amine in a suitable solvent |

Synthesis of Heterocyclic Systems from this compound (e.g., Triazoles, Oxadiazoles)

The nitrile functionality of this compound serves as a versatile precursor for the construction of various heterocyclic ring systems, notably tetrazoles and 1,2,4-oxadiazoles. These transformations typically proceed through cycloaddition reactions or condensation-cyclization pathways.

Synthesis of Tetrazoles

The synthesis of 5-substituted tetrazoles from nitriles is a well-established transformation, commonly achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. The reaction of this compound with sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, would be the expected route to form 5-(5-methoxypyrazin-2-yl)-1H-tetrazole. This method is widely used for the synthesis of tetrazole-containing compounds. Research into energetic materials has utilized the reaction of pyrazine nitriles to form tetrazolylpyrazines, demonstrating the feasibility of this transformation on the pyrazine core. nih.gov

Synthesis of 1,2,4-Oxadiazoles

The construction of a 1,2,4-oxadiazole (B8745197) ring from a nitrile precursor generally involves a two-step process. The first step is the reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH) to form an amidoxime (B1450833) intermediate, in this case, N'-hydroxy-5-methoxypyrazine-2-carboximidamide. This intermediate is then acylated and subsequently cyclized to afford the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net The acylation can be carried out with various acylating agents, such as acid chlorides or anhydrides, which determines the substituent at the 5-position of the resulting oxadiazole ring. researchgate.net The cyclization of the O-acylated amidoxime is often promoted by heating. ijpsm.com

The following tables summarize the general synthetic pathways to these heterocyclic systems from this compound.

Table 1: Synthesis of 5-(5-Methoxypyrazin-2-yl)-1H-tetrazole

| Reactant | Reagent(s) | Product | Reaction Type | General Conditions |

| This compound | Sodium Azide (NaN₃), Lewis Acid or NH₄Cl | 5-(5-Methoxypyrazin-2-yl)-1H-tetrazole | [3+2] Cycloaddition | Heating in a suitable solvent (e.g., DMF) |

Table 2: Synthesis of 3-(5-Methoxypyrazin-2-yl)-1,2,4-oxadiazoles

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | General Conditions |

| 1 | This compound | Hydroxylamine (NH₂OH) | N'-Hydroxy-5-methoxypyrazine-2-carboximidamide | Heating in a suitable solvent (e.g., ethanol) |

| 2 | N'-Hydroxy-5-methoxypyrazine-2-carboximidamide | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | 3-(5-Methoxypyrazin-2-yl)-5-substituted-1,2,4-oxadiazole | Acylation followed by thermal cyclization |

Spectroscopic and Analytical Characterization Techniques for 5 Methoxypyrazine 2 Carbonitrile

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a mass spectrometer, a molecule is ionized and then breaks apart into charged fragments. The plot of the abundance of these ions versus their mass-to-charge ratio (m/z) is the mass spectrum. For 5-Methoxypyrazine-2-carbonitrile, the molecular weight is 135.12 g/mol . vulcanchem.com The molecular ion peak (M⁺) would therefore be expected at m/z = 135.

The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond, leading to a fragment ion at m/z = 120.

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion could lose CO, a common fragmentation for aromatic ethers, leading to a fragment at m/z = 92.

Loss of HCN: Fragmentation of the pyrazine (B50134) ring itself can lead to the loss of hydrogen cyanide, a stable neutral molecule.

Predicted Major Fragment Ions for this compound

| m/z Value | Predicted Fragment Identity | Possible Fragmentation Pathway |

| 135 | [C₆H₅N₃O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₅H₂N₃O]⁺ | M⁺ - •CH₃ |

| 106 | [C₅H₄N₂O]⁺ | M⁺ - HCN |

| 92 | [C₄H₂N₃]⁺ | [M - CH₃]⁺ - CO |

Note: Predicted fragmentation is based on general chemical principles. Actual fragmentation can be complex and dependent on ionization conditions.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound, as each formula has a unique exact mass.

For this compound, the molecular formula is C₆H₅N₃O. The calculated exact mass (monoisotopic mass) for this formula is 135.04326. An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the elemental composition of the sample, distinguishing it from other compounds with the same nominal mass. For instance, the isomer 6-Methoxy-pyrazine-2-carbonitrile also has the same exact mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, IR spectroscopy provides definitive evidence for the presence of its key functional groups: the nitrile (–C≡N) and methoxy (B1213986) (–OCH₃) groups.

The IR spectrum of this compound is distinguished by specific absorption bands that are characteristic of its structure. The nitrile group (–C≡N) exhibits a sharp and intense stretching vibration in a region where few other functional groups absorb, making it a highly diagnostic peak. This vibration typically appears around 2230-2210 cm⁻¹. Studies on other nitrile-containing heterocyclic compounds, such as (E)-2-(6-(4'-(diphenylamino)-[1,1'-biphenyl]-2-yl)- nih.govucdavis.edumdpi.comoxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4'-(diphenylamino)-[1,1'-biphenyl]-2-yl)- nih.govucdavis.edumdpi.comoxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile, have shown the –C≡N stretch band occurring at 2207 cm⁻¹. urfu.ru

The methoxy group (–OCH₃) gives rise to several characteristic vibrations. The most prominent is the C–O–C asymmetric stretching vibration, which is typically found in the 1275-1200 cm⁻¹ range. A corresponding symmetric C–O–C stretching vibration appears in the 1150-1000 cm⁻¹ region. Additionally, the C–H stretching vibrations of the methyl group are observed around 2950 cm⁻¹ and 2850 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (–C≡N) | C≡N Stretch | 2230 - 2210 | Sharp, Medium-Strong |

| Aromatic Ring | C=N and C=C Stretch | 1600 - 1400 | Variable |

| Methoxy (–OCH₃) | C–H Stretch (sp³) | 2960 - 2850 | Medium |

| Methoxy (–OCH₃) | Asymmetric C–O–C Stretch | 1275 - 1200 | Strong |

| Methoxy (–OCH₃) | Symmetric C–O–C Stretch | 1150 - 1000 | Strong |

| Aromatic Ring | C–H Bending (out-of-plane) | 900 - 675 | Medium-Strong |

Advanced Chromatographic Techniques

Chromatography is an essential tool for separating the components of a mixture and for determining the purity of a compound. For a substance like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant and powerful techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like methoxypyrazines. nih.gov In the context of this compound, GC-MS serves to verify the compound's purity by separating it from any residual starting materials, by-products, or solvents.

The sample is first vaporized and introduced into a long, thin capillary column. The choice of the column's stationary phase is critical for achieving good separation; phases based on polyethylene (B3416737) glycol or polysiloxane are commonly used for analyzing methoxypyrazines. bio-conferences.org As the sample travels through the column, its components are separated based on their boiling points and interactions with the stationary phase.

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used to confirm its structure. This technique is widely used for the trace analysis of various methoxypyrazines in complex matrices like wine. ucdavis.edunih.gov

Table 2: Typical GC-MS Parameters for Methoxypyrazine Analysis

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column Type | Capillary column (e.g., DB-WAX, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 40-60 °C, ramp to 240-280 °C |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Scan Range | 40-400 amu |

| Ion Source Temperature | 230 °C |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment and separation. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. sphinxsai.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through a column packed with a nonpolar stationary phase, most commonly octadecyl silica (B1680970) (C18). nih.gov Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Detection is often achieved using an ultraviolet (UV) detector, as the pyrazine ring system is chromophoric and absorbs UV light at a characteristic wavelength. The purity of the sample is determined by the presence of a single, sharp peak at a specific retention time. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. For even greater specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass spectral data. google.com

Table 3: General HPLC Conditions for Pyrazine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 270-280 nm) or Mass Spectrometer |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic and chromatographic techniques confirm connectivity and purity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays contains information about the arrangement of atoms within the crystal lattice.

Although specific crystallographic data for this compound is not widely published, the analysis of related pyrazine derivatives provides significant insight into the structural features that can be expected. nih.govmdpi.com X-ray studies on pyrazine-containing compounds typically reveal:

The precise bond lengths and bond angles within the molecule.

The planarity or conformation of the pyrazine ring.

The orientation of the methoxy and carbonitrile substituents relative to the ring.

The way molecules pack together in the crystal, including intermolecular interactions like hydrogen bonding or π–π stacking.

For example, studies on pyrazine-2,5-dicarboxamide (B1316987) derivatives show how molecules are linked by hydrogen bonds to form extensive three-dimensional networks. nih.gov The determination of the crystal structure of this compound would provide invaluable data on its molecular geometry and the non-covalent forces that govern its solid-state properties.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Exploration of Biological Activities of 5-Methoxypyrazine-2-carbonitrile Derivatives

The derivatization of this compound opens up avenues for discovering new molecules with a range of biological activities. The pyrazine (B50134) scaffold is a known pharmacophore, and modifications to this core structure can lead to compounds with potent therapeutic effects.

The pyrazine ring is a core component of many compounds exhibiting antimicrobial properties. While specific studies on the antimicrobial activity of derivatives synthesized directly from this compound are not extensively available, the broader class of pyrazine derivatives has shown promise in this area. The inherent biological activity of the pyrazine moiety suggests that derivatives of this compound could also possess antimicrobial potential.

The potential of pyrazine derivatives in cancer therapy is an active area of research. As previously mentioned, this compound is a direct precursor in the synthesis of c-Myc mRNA translation modulators for cancer treatment. google.com

Furthermore, studies on closely related pyrazine derivatives have provided insights into the potential anticancer mechanisms. For instance, a related compound, 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, has been associated with significant inhibitory effects on the proliferation of human leukemia K562 cells. The anticancer activity of these pyrazine derivatives is linked to the induction of apoptosis (programmed cell death) and cell cycle arrest in the G0/G1 phase. Mechanistically, these compounds have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Survivin, while upregulating pro-apoptotic proteins such as Bax.

The following table summarizes the observed anticancer activities of a related pyrazine derivative, providing a basis for the potential of compounds derived from this compound.

| Cell Line | Observed Effect | Mechanism |

| Human Leukemia K562 | Inhibition of proliferation (IC50 of 25 μM after 72h) | Induction of apoptosis, Cell cycle arrest in G0/G1 phase, Modulation of apoptotic proteins (Bcl-2, Survivin, Bax) |

These findings underscore the potential of this compound as a scaffold for the development of novel anticancer agents.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of methoxyphenolic compounds and pyrazine derivatives has shown notable anti-inflammatory effects. For instance, methoxyphenolic compounds, such as apocynin, have been demonstrated to attenuate the production of inflammatory mediators in human airway cells. nih.gov These compounds can inhibit the effects of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response, by potentially reducing the generation of reactive oxygen species (ROS) and modulating signaling pathways like NF-κB. nih.gov

Furthermore, various phytochemicals with structures related to components of this compound have been evaluated for their anti-inflammatory potential. nih.gov For example, polyphenols extracted from citrus have been shown to reduce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). mdpi.commdpi.com The anti-inflammatory mechanisms often involve the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. mdpi.com Research on other nitrogen-containing heterocyclic compounds, such as dihydropyrimidine-5-carbonitrile derivatives, has also identified potent anti-inflammatory agents. researchgate.net One such derivative showed significant inhibition of edema in animal models. researchgate.net

These findings suggest that the pyrazine ring and the methoxy (B1213986) group in this compound could contribute to anti-inflammatory activity, making it a compound of interest for further investigation in this therapeutic area.

Enzyme Inhibition Studies

Pyrazine derivatives are recognized for their ability to inhibit various enzymes, a key mechanism in the treatment of numerous diseases, including cancer. researchgate.net While specific enzyme inhibition data for this compound is limited, related pyrazine compounds have been extensively studied as enzyme inhibitors. For example, pyrazine-based molecules have been designed as allosteric inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatases family implicated in cancer. mdpi.com

The development of pyrazoline derivatives as small molecule tyrosine kinase inhibitors (TKIs) further highlights the potential of pyrazine-based scaffolds in enzyme inhibition. nih.goveurekaselect.com TKIs are a crucial class of cancer therapeutics that target cell signaling pathways. nih.gov The structural features of pyrazoline and related heterocyclic compounds allow them to bind to the active sites of these enzymes, leading to their inhibition. nih.gov

Moreover, in silico studies on novel pyrazine-based compounds have suggested pantothenate synthetase as a potential target for their anti-tubercular activity, indicating the diverse range of enzymes that can be targeted by this class of molecules. nih.gov The carbonitrile group present in this compound can also play a role in enzyme interactions, potentially acting as a hydrogen bond acceptor or participating in other binding interactions within an enzyme's active site.

Structure-Activity Relationships (SAR) in Pyrazine Derivatives

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For pyrazine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrazine ring influence their biological activity. nih.govyoutube.com

Key aspects of SAR for pyrazine derivatives include:

Substitution Pattern: The position and nature of substituents on the pyrazine ring significantly affect activity. Modifications to the carbon skeleton and the introduction of various functional groups can alter the compound's interaction with biological targets. youtube.com

Functional Groups: The introduction of different functional groups, such as halogens, amino groups, and various heterocyclic rings, has been explored to enhance the potency and selectivity of pyrazine-based inhibitors. For instance, in the development of pyrazine-based TrkA inhibitors, a non-linear SAR was observed, indicating complex interactions with the target. rsc.org

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be critical for its biological activity. The stereochemistry of substituents on the pyrazine core can influence binding affinity to target proteins. youtube.com

The table below summarizes the impact of different substituents on the activity of pyrazine derivatives, based on general findings from SAR studies.

| Substituent/Modification | General Effect on Biological Activity | Reference |

| Introduction of a double bond | Can significantly increase potency (e.g., prednisone (B1679067) vs. cortisol) | youtube.com |

| Halogen substitution | Can enhance binding affinity and inhibitory activity | acs.org |

| Amino group introduction | Can improve solubility and form key interactions with target proteins | mdpi.com |

| Addition of heterocyclic rings | Can lead to novel compounds with improved antitumor effects | nih.gov |

These SAR principles are crucial for the rational design of new and more effective pyrazine-based therapeutic agents.

Pyrazine Derivatives as Scaffolds for Drug Discovery

The versatility of the pyrazine ring system makes it an attractive scaffold for the development of new drugs. Its ability to be readily functionalized allows for the creation of large libraries of compounds for screening and lead optimization. researchgate.netscispace.com

Heterocyclic Ring Systems in Pharmaceutical Development

Heterocyclic compounds, including those containing pyrazine, are a cornerstone of modern drug development. rroij.comjmchemsci.com Over 85% of all biologically active chemical compounds contain a heterocyclic ring. The presence of heteroatoms like nitrogen imparts unique physicochemical properties, such as the ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. rroij.com

The significance of heterocyclic scaffolds like pyrazine in drug discovery is evident from the large number of approved drugs containing these structures. rsisinternational.org These scaffolds provide a rigid framework upon which various functional groups can be appended to modulate pharmacological properties. rroij.comrsc.org The development of novel synthetic methodologies has further expanded the accessible chemical space for heterocyclic compounds, facilitating the discovery of new therapeutic agents. jmchemsci.comrsc.org

Design and Synthesis of Novel Pyrazine-Based Therapeutics

The rational design and synthesis of novel pyrazine-based therapeutics is an active area of research. mdpi.comnih.govnih.gov Structure-based drug design and computational modeling are powerful tools used to guide the synthesis of pyrazine derivatives with improved potency and selectivity. mdpi.comrsc.org

Recent examples of the design and synthesis of novel pyrazine-based therapeutics include:

Anticancer Agents: A series of rroij.comjmchemsci.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 kinase inhibitors, with some compounds showing potent antiproliferative activity against various cancer cell lines. nih.gov Another study focused on optimizing a known SHP2 inhibitor by introducing a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker to a pyrazine core, resulting in novel cytotoxic agents. mdpi.com

Anti-tubercular Agents: Hybrid molecules comprising a pyrazine scaffold and other anti-mycobacterial moieties have been designed and synthesized, with several compounds displaying significant activity against Mycobacterium tuberculosis. nih.gov

The synthesis of these novel compounds often involves multi-step reaction sequences, starting from commercially available pyrazine derivatives. nih.gov The ability to synthetically modify the pyrazine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of drug development. rsc.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 5-Methoxypyrazine-2-carbonitrile, these methods are particularly useful for studying its three-dimensional structure and its potential to interact with biological macromolecules, such as proteins.

Molecular docking is a key computational tool used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method helps in understanding the binding mode and affinity of the ligand. For this compound, docking studies can simulate its interaction with various protein targets, such as kinases and G-protein coupled receptors (GPCRs).

The simulations would analyze how the structural features of the compound contribute to binding. For instance, the nitrile (-CN) group is a potential hydrogen bond acceptor, while the pyrazine (B50134) ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. researchgate.net The methoxy (B1213986) group (-OCH₃) can also influence binding through steric and electronic effects. By identifying key interactions, docking studies can help prioritize this compound for screening against specific therapeutic targets.

Table 1: Potential Protein Targets and Key Interactions for this compound in Docking Studies

| Protein Target Class | Potential Interaction Sites | Type of Interaction | Significance |

|---|---|---|---|

| Kinases | ATP-binding pocket | Hydrogen bonding, π-π stacking | Inhibition of kinase activity, relevant for anticancer research. |

| GPCRs | Orthosteric or allosteric sites | Hydrogen bonding, hydrophobic interactions | Modulation of receptor signaling pathways. |

| Enzymes | Active site | Covalent or non-covalent bonding | Inhibition or modulation of enzyme function. |

| mTOR | Kinase domain | Hydrogen bonding with key residues | Potential as an mTOR inhibitor for cancer therapy. nih.gov |

Beyond identifying binding modes, molecular modeling can be used to predict the biological activity of this compound. By comparing the docking scores and interaction patterns of this compound with those of known active ligands, researchers can hypothesize its potential efficacy. nih.gov For example, if docking studies show that this compound binds to the active site of a specific enzyme with high affinity and a favorable interaction profile, it would be predicted to be a potential inhibitor of that enzyme. This predictive power helps to streamline the drug discovery process by focusing laboratory efforts on the most promising candidates. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and reaction energetics. researchgate.netnih.gov

DFT calculations can map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms. For the synthesis or metabolic degradation of this compound, DFT can be employed to understand the step-by-step process, calculate activation energies, and predict the most favorable reaction pathways. nih.gov For instance, in substitution reactions involving the pyrazine ring, DFT can determine whether the reaction proceeds via a nucleophilic or electrophilic attack and identify the most likely sites for substitution. semanticscholar.org

DFT is a powerful tool for analyzing the electronic properties of a molecule, which are fundamental to its reactivity. By calculating descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. semanticscholar.org

Furthermore, DFT can compute the distribution of electron density and generate electrostatic potential maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms in the pyrazine ring are expected to be electron-rich sites susceptible to electrophilic attack, while certain carbon atoms may be prone to nucleophilic attack. semanticscholar.org

Table 2: Predicted Electronic and Reactivity Descriptors for this compound via DFT

| Descriptor | Predicted Property | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. semanticscholar.org |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions. |

| NBO Charges | Natural Bond Orbital atomic charges | Identifies electrophilic (positive charge) and nucleophilic (negative charge) centers. semanticscholar.org |

| Electrostatic Potential | Visual map of charge distribution | Predicts sites for non-covalent interactions and chemical attack. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The main goal is to develop a model that can predict the activity of new, unsynthesized compounds based solely on their structural features. nih.gov

For this compound, a QSAR study would typically involve a dataset of related pyrazine derivatives with known biological activities. semanticscholar.org The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as 1D, 2D, or 3D descriptors. conicet.gov.ar These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP), topology, and electronic properties derived from DFT calculations. semanticscholar.orgijournalse.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN), a correlation model is built between these descriptors and the observed biological activity. semanticscholar.org A robust QSAR model can then be used to predict the activity of this compound and to design new derivatives with potentially enhanced potency. nih.gov The predictive power of QSAR models helps to rationalize drug design and reduce the need for extensive synthesis and testing. nih.gov

Table 3: Framework for a Hypothetical QSAR Study on Pyrazine Derivatives

| Stage | Description | Examples of Methods/Descriptors |

|---|---|---|

| 1. Data Set Compilation | Gather a series of pyrazine analogs with measured biological activity (e.g., IC₅₀ values). | Antiproliferative pyrazine derivatives. semanticscholar.org |

| 2. Descriptor Calculation | Compute molecular descriptors that encode structural information for each compound. | Electronic: HOMO/LUMO energies, dipole moment. ijournalse.orgPhysicochemical: LogP, Molar Refractivity. Topological: Connectivity indices. | | 3. Model Development | Use statistical methods to build a regression model linking descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). semanticscholar.org | | 4. Model Validation | Assess the statistical significance and predictive power of the model. | Cross-validation (q²), external validation (r²_pred). nih.govconicet.gov.ar | | 5. Activity Prediction | Use the validated model to predict the biological activity of new compounds. | Predict the activity of this compound. |

Prediction of Biological Activity Based on Molecular Descriptors

The biological activity of a molecule is intricately linked to its structural and physicochemical properties, which can be quantified by molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. Through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, these descriptors can be correlated with the biological activities of a series of compounds to predict the activity of new or untested molecules like this compound.

While specific, direct QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this approach are well-established for related pyrazine derivatives. google.com For instance, the pyrazine ring itself is a well-known scaffold in medicinal chemistry, recognized for its presence in compounds with diverse biological activities, including antimicrobial and anticancer properties. google.com The prediction of biological activity for this compound would, therefore, involve calculating a range of molecular descriptors and using them to build predictive models based on known activities of analogous compounds.

Key molecular descriptors that would be critical in predicting the biological activity of this compound include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which indicates lipophilicity, and polar surface area (PSA), which is related to membrane permeability. A lower lipophilicity (logP ~1.2) has been noted for this compound in comparison to more complex analogs. google.com

The following interactive table presents a set of calculated molecular descriptors for this compound. Such data would form the basis of any QSAR or other predictive computational study.

| Molecular Descriptor | Value | Significance in Predicting Biological Activity |

| Molecular Formula | C6H5N3O | Defines the elemental composition. |

| Molecular Weight | 135.12 g/mol | Influences diffusion and transport properties. |

| logP (octanol-water) | ~1.2 | Indicates moderate lipophilicity, affecting solubility and membrane passage. google.com |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Acceptors | 4 | Relates to the potential for forming hydrogen bonds with biological targets. |

| Number of Hydrogen Bond Donors | 0 | Influences the nature of interactions with target proteins. |

| Number of Rotatable Bonds | 1 | Pertains to the conformational flexibility of the molecule. |

Research Findings from Related Compounds:

Studies on related pyrazine derivatives have demonstrated the utility of computational predictions. For example, in silico studies, including shape-based similarity, pharmacophore mapping, and inverse docking, have been used to identify potential biological targets for novel pyrazine-based anti-tubercular agents. google.com In these studies, it was suggested that pantothenate synthetase could be a possible target, and molecular docking simulations revealed favorable binding interactions. google.com

Furthermore, 3D-QSAR and molecular docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have been successful in identifying potential inhibitors of PIM-1 kinase, a target in cancer therapy. These studies highlight how steric and electronic fields, as captured by molecular descriptors, are crucial for the biological activity of pyrazine-containing compounds.